molecular formula C11H15FN2 B185958 1-(4-Fluorobenzyl)piperazine CAS No. 70931-28-1

1-(4-Fluorobenzyl)piperazine

カタログ番号: B185958
CAS番号: 70931-28-1
分子量: 194.25 g/mol
InChIキー: OOSZCNKVJAVHJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Fluorobenzyl)piperazine (pFBP) is a benzyl-substituted piperazine derivative characterized by a piperazine ring (a six-membered heterocycle with two nitrogen atoms) linked to a 4-fluorobenzyl group. This structural motif confers unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry, neuropharmacology, and synthetic organic chemistry.

  • Structural Features: The fluorine atom at the para position of the benzyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs .
  • Applications: Therapeutic Potential: pFBP serves as a fragment in developing tyrosinase inhibitors for anti-melanogenic agents and as a building block for hydroxyethylamine-based antimalarial compounds . Anticancer Activity: The 4-fluorobenzyl and piperazine moieties are critical for cytotoxicity in cancer cell lines, with IC₅₀ values ranging from 0.09–11.7 μM . Designer Drug: pFBP is identified in illicit markets for its psychostimulatory effects, often compared to MDMA and amphetamine derivatives .

準備方法

The synthesis of OSM-S-446 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the following steps:

Industrial production methods for OSM-S-446 are still under development, as the compound is primarily used in research settings.

化学反応の分析

OSM-S-446は、以下を含む様々なタイプの化学反応を起こします。

これらの反応に使用される一般的な試薬や条件には、過マンガン酸カリウムのような酸化剤、水素化ホウ素ナトリウムのような還元剤、置換反応のための様々な求核剤などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究用途

OSM-S-446は、以下を含む幅広い科学研究用途があります。

    化学: この化合物は、潜在的な生物活性を有する新しいアナログを合成するためのビルディングブロックとして使用されます。

    生物学: OSM-S-446は、特にマラリア原虫に対する活性について、生物系への影響を研究されています。

    医学: この化合物は、潜在的な抗マラリア薬として調査されており、その有効性、毒性、作用機序に関する研究が進められています。

科学的研究の応用

OSM-S-446 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing new analogs with potential biological activity.

    Biology: OSM-S-446 is studied for its effects on biological systems, particularly its activity against Plasmodium falciparum.

    Medicine: The compound is being investigated as a potential antimalarial drug, with studies focusing on its efficacy, toxicity, and mechanism of action.

作用機序

OSM-S-446の作用機序には、マラリア原虫アスパラギンtRNAシンテターゼの阻害が含まれます。この酵素は寄生虫のタンパク質合成に不可欠であり、その阻害はタンパク質翻訳の阻害とアミノ酸飢餓応答の活性化につながります。OSM-S-446は、酵素と共有結合付加体を形成することで、その活性を阻害するプロインヒビターとして作用します。 この機序は寄生虫の酵素に特異的であり、ヒトの酵素にはほとんど影響しません .

類似化合物との比較

Structural Comparison

Piperazine derivatives are broadly classified into benzylpiperazines and phenylpiperazines , differing in substituent attachment (benzyl vs. aryl group). Key structural analogs of pFBP include:

Compound Substituent(s) Core Structure Key Features
1-(4-Fluorobenzyl)piperazine 4-Fluorobenzyl Benzylpiperazine Enhanced metabolic stability, CNS activity
N-Benzylpiperazine (BZP) Benzyl (no fluorine) Benzylpiperazine Stimulant effects; lower metabolic stability
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl Phenylpiperazine Serotonin receptor agonist; anorectic effects
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Phenylpiperazine Mixed 5-HT₁B/5-HT₂C agonist; anxiolytic
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-Methoxyphenyl Phenylpiperazine Lower hallucinogenic potency

Key Observations :

  • Fluorine vs. Other Halogens : The 4-fluorine in pFBP improves lipophilicity and binding affinity compared to BZP or brominated analogs (e.g., 1-(4-bromobenzyl)piperazine) .
  • Benzyl vs. Phenyl Substitution : Benzylpiperazines (pFBP, BZP) exhibit psychostimulant effects, while phenylpiperazines (TFMPP, mCPP) target serotonin receptors, modulating mood and appetite.

Pharmacological Comparison

Receptor Affinity and Selectivity

  • pFBP: Limited direct receptor data, but structural analogs like DPFE (a 4-fluorobenzyl-containing mGlu5 PAM) show potent allosteric modulation of metabotropic glutamate receptors.
  • TFMPP/mCPP : Activate 5-HT₁B/5-HT₂C receptors, reducing locomotor activity in rodents at 1–10 mg/kg doses.
  • BZP : Primarily dopaminergic effects, mimicking amphetamine at 50–100 mg doses in humans.

Key Observations :

  • Fluorinated benzylpiperazines (pFBP) demonstrate superior tyrosinase inhibition compared to non-fluorinated analogs.
  • Brominated analogs exhibit higher antimalarial activity, likely due to increased electrophilicity.

Toxicity and Abuse Potential

Compound Neurotoxicity Abuse Potential Legal Status
pFBP Moderate (CNS stimulation) High (similar to BZP) Restricted in multiple countries
BZP High (seizures, cardiotoxicity) Very high Banned in EU/USA
TFMPP Low (serotonin syndrome) Moderate Controlled

Key Observations :

  • pFBP’s fluorine reduces acute toxicity compared to BZP but retains significant abuse liability.
  • Phenylpiperazines (TFMPP, mCPP) exhibit lower stimulant effects but pose risks of serotonin dysregulation.

生物活性

1-(4-Fluorobenzyl)piperazine (FBP) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of the biological activity of FBP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a 4-fluorobenzyl group. Its molecular formula is C₁₂H₁₆FN₂. The presence of the fluorine atom significantly influences its biological activity and pharmacokinetic properties.

FBP interacts with various biological targets, primarily within neurotransmitter systems. Research indicates that it may affect serotonin and dopamine pathways, suggesting potential applications in treating mood disorders such as depression and anxiety . Additionally, it has been investigated for its role as a tyrosinase inhibitor, which is relevant for conditions related to hyperpigmentation.

Tyrosinase Inhibition

One of the most notable activities of FBP derivatives is their ability to inhibit tyrosinase (TYR), an enzyme crucial for melanin production. In a study evaluating various piperazine derivatives, one compound featuring the FBP structure exhibited an IC50 value of 0.18 μM against TYR from Agaricus bisporus, making it approximately 100-fold more active than the reference compound kojic acid (IC50 = 17.76 μM) . This inhibition is significant for developing treatments for hyperpigmentation disorders.

The following table summarizes key findings regarding the inhibitory effects of various FBP derivatives on TYR:

Compound NameIC50 (μM)Notes
FBP Derivative 260.18Most active compound identified
Kojic Acid17.76Reference compound for comparison
Other DerivativesVariedRange from low micromolar to higher concentrations

Neurotransmitter Interaction

FBP's interactions with neurotransmitter receptors have also been explored. Preliminary studies suggest that this compound may influence serotonin and dopamine receptor activity, which could be beneficial in treating psychiatric disorders. The structural modifications in FBP can lead to variations in receptor affinity and selectivity, impacting its therapeutic efficacy.

Case Studies and Research Findings

Several studies have highlighted the potential of FBP derivatives in various applications:

  • Antimelanogenic Effects : Research demonstrated that certain FBP derivatives could reduce melanin synthesis without exhibiting cytotoxicity in B16F10 melanoma cells . This finding supports their use in cosmetic formulations aimed at skin lightening.
  • Dopamine Pathway Modulation : A study investigating the effects of piperazine derivatives on dopamine receptors suggested that modifications to the FBP structure could enhance its binding affinity, potentially leading to new treatments for conditions like schizophrenia .
  • Synthesis and Optimization : Ongoing research focuses on optimizing the synthesis of FBP analogs to improve their biological activity against specific targets, including TYR and various neurotransmitter receptors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Fluorobenzyl)piperazine and its derivatives?

The synthesis typically involves coupling reactions between this compound and benzoyl chlorides or benzoic acids under basic conditions. For example, derivatives are synthesized by reacting this compound with benzoyl chlorides in dichloromethane (DCM) and N,N-diisopropylethylamine (EDIPA) under microwave irradiation (50°C, 200 W, 10 min). Purification is achieved via crystallization with diethyl ether or flash chromatography using ethyl acetate/hexane gradients .

Q. How is compound purity validated during synthesis?

Purity is assessed using HPLC (>97% purity threshold), supported by ESI-MS and HRMS to confirm molecular weights. Nuclear magnetic resonance (NMR; ¹H and ¹³C) is used to verify structural integrity, with cross-referencing of spectral data against computational predictions .

Q. What are the primary biological targets of this compound derivatives?

Key targets include tyrosine kinases (e.g., EGFR, Aurora A), tyrosinase (in melanogenesis), and enzymes like acetylcholinesterase. These derivatives also exhibit cytotoxicity against cancer cell lines and antimicrobial activity .

Q. What safety precautions are critical when handling this compound?

The compound is classified as a combustible solid (WGK 2) and requires storage in a dry, cool environment. Personal protective equipment (gloves, goggles, respirator) is mandatory due to acute oral toxicity (Category 4) and respiratory system risks .

Advanced Research Questions

Q. How do substituent modifications on the benzoyl ring influence tyrosinase inhibition?

Ortho-substituents (e.g., nitro, trifluoromethyl) enhance inhibitory activity by forming halogen bonds and hydrophobic interactions with tyrosinase’s active site. For example, 2,4-dichloro and 2,4-dinitro derivatives achieve IC50 values of 0.79–0.96 µM, outperforming kojic acid (17.76 µM) .

Q. What computational methods are used to predict binding modes of kinase inhibitors?

Pharmacophore modeling (e.g., in silico grids) and molecular docking (AutoDock Vina) identify critical interactions, such as hydrogen bonding with catalytic residues (e.g., His263 in Aurora A) and π-π stacking with aromatic pockets. These models correlate with experimental IC50 values .

Q. How can contradictory activity data across biological assays be resolved?

Contradictions may arise from assay variability (e.g., substrate concentrations, pH). Standardization using internal controls (e.g., L-DOPA for tyrosinase assays) and orthogonal validation (e.g., kinetic studies, cellular uptake assays) are recommended. Cross-referencing with physicochemical parameters (logP, polar surface area) can explain permeability differences .

Q. What strategies optimize multi-target activity (e.g., dual kinase/tyrosinase inhibition)?

Fragment-based drug design leverages the 4-fluorobenzyl group’s versatility. Introducing polar groups (e.g., carboxyl, amine) enhances interactions with divergent active sites. For example, 4-aminophenyl derivatives show dual inhibition (IC50 = 3.81 µM for tyrosinase; 0.48 µM for Aurora A) .

Q. How do zinc-mediated nitroreduction protocols impact biological activity?

Reduction of nitro groups to amines (using Zn/HCl) increases hydrogen-bond donor capacity, improving affinity for enzymes like acetylcholinesterase. This modification shifts IC50 values from micromolar to nanomolar ranges in some derivatives .

Q. What are the limitations of current SAR studies for this compound class?

Limited data on off-target effects (e.g., hERG channel binding) and metabolic stability (CYP450 interactions) hinder clinical translation. Incorporating ADMET profiling (e.g., SwissADME) and in vivo pharmacokinetic studies is critical for advancing lead compounds .

Q. Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (10 min vs. 24 h conventional) .
  • Activity Validation : Pair enzymatic assays (e.g., mushroom tyrosinase) with cellular models (e.g., B16F10 melanoma cells) to confirm efficacy .
  • Computational Workflow : Combine pharmacophore modeling (e.g., Schrödinger Phase) with MD simulations (AMBER) to refine binding hypotheses .

特性

IUPAC Name

1-[(4-fluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSZCNKVJAVHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355314
Record name 1-(4-Fluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70931-28-1
Record name 1-(4-Fluorobenzyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070931281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-FLUOROBENZYL) PIPERAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-FLUOROBENZYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S99A94YLM2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 29 g of p-fluorobenzyl chloride in 50 g of reagent ethanol was added dropwise to a stirred solution of 34.5 g of piperazine in 150 g of reagent ethanol. A cold water bath was used to maintain the reaction temperature at 20° C. during the addition. The reaction mixture was stirred for an additional 11/2 hours and then added to 2 liters of ether. Precipitated piperazine hydrochloride was filtered off. The filtrate was concentrated to an oil, which was chromatographed on a silica column, the eluant being a mixture of CH2Cl2 /methanol/ammonium hydroxide in the ratio of 45:5:1. After concentration of appropriate fractions, 21.7 g of 1-(4-fluorobenzyl)piperazine were isolated as a colorless liquid (56% of theory).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
50 g
Type
solvent
Reaction Step One
[Compound]
Name
reagent
Quantity
150 g
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。